molecular formula C28H26N2O4 B11584114 2-(5-Methylpyridin-2-yl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methylpyridin-2-yl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11584114
M. Wt: 454.5 g/mol
InChI Key: FJYWMKXXHPJFQD-UHFFFAOYSA-N
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Description

2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of pyridine, phenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the pentoxyphenyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves interactions with various molecular targets. These may include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylpyridine: A simpler pyridine derivative with applications in organic synthesis.

    Pyrrole derivatives: Compounds containing the pyrrole ring, known for their biological activity and use in medicinal chemistry.

    Chromeno-pyrrole analogs: Compounds with similar core structures but different substituents, used in various research applications.

Uniqueness

2-(5-METHYLPYRIDIN-2-YL)-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-1-(3-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O4/c1-3-4-7-15-33-20-10-8-9-19(16-20)25-24-26(31)21-11-5-6-12-22(21)34-27(24)28(32)30(25)23-14-13-18(2)17-29-23/h5-6,8-14,16-17,25H,3-4,7,15H2,1-2H3

InChI Key

FJYWMKXXHPJFQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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